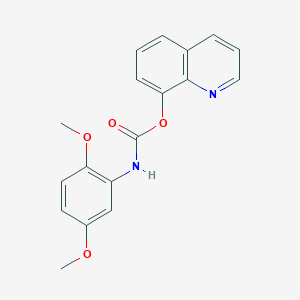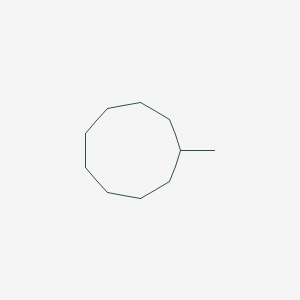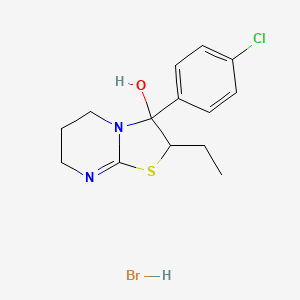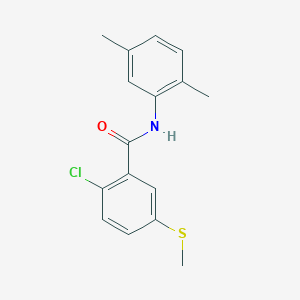
8-Quinolinyl 2,5-dimethoxyphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinyl 2,5-dimethoxyphenylcarbamate is a chemical compound with the molecular formula C18H16N2O4 It is known for its unique structure, which combines a quinoline ring with a dimethoxyphenylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinyl 2,5-dimethoxyphenylcarbamate typically involves the reaction of 8-quinolinol with 2,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures to handle the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Quinolinyl 2,5-dimethoxyphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinyl derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carbamate group.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or phenyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens or nucleophiles, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl oxides, while reduction could produce quinolinyl amines.
Applications De Recherche Scientifique
8-Quinolinyl 2,5-dimethoxyphenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism by which 8-Quinolinyl 2,5-dimethoxyphenylcarbamate exerts its effects involves interactions with specific molecular targets. The quinoline ring can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The carbamate group may also play a role in modulating the compound’s activity by affecting its solubility and stability.
Comparaison Avec Des Composés Similaires
8-Quinolinyl 2,4-dimethoxyphenylcarbamate: This compound is structurally similar but has a different substitution pattern on the phenyl ring.
Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC): Another quinoline derivative with distinct functional groups.
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC): Similar to QUPIC but with a cyclohexylmethyl group.
Uniqueness: 8-Quinolinyl 2,5-dimethoxyphenylcarbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both quinoline and dimethoxyphenylcarbamate groups provides a versatile framework for various applications.
Propriétés
Numéro CAS |
99541-02-3 |
|---|---|
Formule moléculaire |
C18H16N2O4 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
quinolin-8-yl N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-8-9-15(23-2)14(11-13)20-18(21)24-16-7-3-5-12-6-4-10-19-17(12)16/h3-11H,1-2H3,(H,20,21) |
Clé InChI |
QLTOEFHUCJSRLY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)


![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)


![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)





